2-Undecyl-1,3-dioxolane
Description
Contextualization of 1,3-Dioxolanes in Organic and Materials Chemistry
The 1,3-dioxolane (B20135) ring system is a fundamental structure in organic chemistry, primarily recognized for its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. researchgate.net The formation of a 1,3-dioxolane is a reversible process, typically achieved by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org This protective strategy is crucial in multi-step syntheses where a carbonyl group's reactivity needs to be temporarily masked. wikipedia.org
Beyond their use as protecting groups, 1,3-dioxolanes serve as versatile intermediates in various chemical transformations. ontosight.ai They can undergo ring-opening reactions and can be functionalized to create a diverse array of molecules. organic-chemistry.org In materials chemistry, 1,3-dioxolane itself is utilized as a solvent and a comonomer in the production of polyacetals. wikipedia.org Furthermore, polymers based on 1,3-dioxolane are being explored for applications such as gas separation membranes, particularly for carbon dioxide capture, due to the favorable interaction of CO2 with the ether oxygen atoms in the polymer backbone. membranejournal.or.kr The parent compound, 1,3-dioxolane, is a colorless liquid that is soluble in water and many organic solvents, making it a useful medium for various chemical processes. silverfernchemical.com
Academic Significance and Research Trajectories of 2-Undecyl-1,3-dioxolane and its Analogues
The academic interest in this compound and other long-chain 2-alkyl-1,3-dioxolanes stems from the unique properties imparted by the long alkyl chain. This structural feature introduces an amphiphilic character to the molecule, with the dioxolane ring acting as a polar head group and the undecyl chain as a nonpolar tail. This has led to research into their potential as surfactants and emulsifying agents. researchgate.net Studies have shown that the surface activity of these compounds is influenced by the length of the alkyl chain, with 2-undecyl derivatives exhibiting optimal wetting and foaming properties in some systems. researchgate.net
A significant area of research for these compounds is in the development of renewable and sustainable fuels. Long-chain 2-alkyl-1,3-dioxolanes are being investigated as potential diesel fuel additives or "green diesel" components. rsc.org These "dioxolane fuels" can be synthesized from bio-derived aldehydes and diols, offering a more sustainable alternative to petroleum-based fuels. rsc.org Research has demonstrated that these compounds can have favorable fuel properties, including influencing the cetane number, which is a key indicator of diesel fuel quality. rsc.orgresearchgate.net
Furthermore, the synthesis of optically pure (chiral) 2-alkyl-1,3-dioxolane derivatives is an active area of research. researchgate.netresearchgate.net These chiral molecules are valuable as building blocks in asymmetric synthesis, particularly for the preparation of biologically active compounds and complex natural products. researchgate.net The stereochemistry of the dioxolane ring can influence the biological activity and physical properties of the final products. researchgate.netacs.org For instance, research has been conducted on the synthesis of phosphodiester ether lipid analogues from optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolanes. researchgate.net The general synthesis of 2-alkyl-1,3-dioxolanes is typically achieved through the acetalization of an aldehyde (in this case, dodecanal) with ethylene glycol, often under acidic conditions. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
5735-88-6 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-undecyl-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3 |
InChI Key |
BKFFGALSQITQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1OCCO1 |
Origin of Product |
United States |
Iii. Chemical Reactivity and Transformation Mechanisms of 2 Undecyl 1,3 Dioxolane Systems
Mechanisms of Dioxolane Ring Hydrolysis and Acid-Catalyzed Deprotection
The hydrolysis of the 1,3-dioxolane (B20135) ring is a fundamental reaction, often employed for the deprotection of carbonyl groups in organic synthesis. wikipedia.orgmsu.edu This process is typically catalyzed by acids and proceeds through a well-established mechanism.
The stability of the 1,3-dioxolane ring is influenced by steric and electronic factors. The long undecyl chain at the 2-position may exert some steric hindrance, but the fundamental mechanism of acid-catalyzed hydrolysis remains the same. The rate of hydrolysis can be influenced by the strength of the acid catalyst and the reaction conditions. For instance, the use of stronger acids or higher temperatures can accelerate the deprotection process.
A plausible pathway for the acid-catalyzed hydrolysis involves the formation of a 1,3-dioxolan-2-yl cation intermediate. nih.govmdpi.com This cation is then trapped by water, leading to the ring-opened product. The stereochemistry of the starting material can influence the stereochemical outcome of the reaction if chiral centers are present. nih.govmdpi.com
Nucleophilic and Electrophilic Reactivity at the Dioxolane Ring and Undecyl Chain
The 1,3-dioxolane ring itself is generally stable to nucleophiles and bases. organic-chemistry.org However, the carbon atom at the 2-position can be a site for nucleophilic attack, especially after activation, as seen in the hydrolysis mechanism. The oxygen atoms in the ring possess lone pairs of electrons, making them potential sites for electrophilic attack, such as protonation.
The undecyl chain, being a long saturated alkyl chain, is relatively unreactive. Its primary influence on reactivity is through steric effects. However, under certain conditions, such as radical reactions, the C-H bonds on the undecyl chain could potentially undergo substitution. The presence of long alkyl chains can sometimes impede intermolecular reactions and affect properties like charge transport in materials. acs.org The reactivity of C-H bonds in long alkyl chains can be influenced by the presence of functional groups elsewhere in the molecule, which can direct reactions to specific distal positions. rsc.org
Oxidative and Reductive Transformations of 1,3-Dioxolane Moieties
1,3-Dioxolane moieties are generally stable under basic, reductive, or mild oxidative conditions. thieme-connect.de However, they can undergo oxidative and reductive transformations under specific conditions.
Oxidative Transformations: Strong oxidizing agents can cleave the dioxolane ring. organic-chemistry.org For instance, oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can lead to the formation of corresponding ketones or aldehydes. The presence of a Lewis acid can enhance the sensitivity of acetals towards oxidants. organic-chemistry.org In some cases, oxidation can lead to the formation of esters. organic-chemistry.org The oxidative cleavage of related 1,3-dithiolanes and 1,3-oxathiolanes has been achieved using singlet molecular oxygen. tandfonline.com
Reductive Transformations: The 1,3-dioxolane ring is generally resistant to reduction by common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). This stability is a key reason for their use as protecting groups for carbonyls during reduction of other functional groups, such as esters. wikipedia.org However, reductive ring opening can be achieved under specific conditions, often involving Lewis acids. researchgate.net
Investigating Deprotection Methodologies for 1,3-Dioxolane Ketals
The deprotection of 1,3-dioxolane ketals to regenerate the parent carbonyl compound is a crucial step in many synthetic sequences. Research has focused on optimizing existing methods and developing new, milder, and more efficient protocols.
The efficiency of acidic hydrolysis for deprotection can be fine-tuned by varying several parameters. nih.gov
| Parameter | Effect on Deprotection |
| Acid Catalyst | Stronger acids (e.g., HCl, H₂SO₄) generally lead to faster hydrolysis rates than weaker acids (e.g., acetic acid). Solid acid catalysts like Nafion have also been used effectively. osti.gov |
| Solvent | The presence of water is essential for hydrolysis. A mixture of an organic solvent (like acetone (B3395972) or THF) and water is commonly used to ensure solubility of the substrate. osti.gov |
| Temperature | Increasing the reaction temperature generally accelerates the rate of hydrolysis. However, for sensitive substrates, milder temperatures are preferred to avoid side reactions. |
The use of catalysts like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water has been shown to achieve rapid deprotection at room temperature. wikipedia.orgorganic-chemistry.org
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the deprotection of 1,3-dioxolanes. cem.com When combined with supramolecular catalysts, such as p-sulfonic acid-calix[n]arenes, this method offers a green and highly efficient alternative to conventional heating. scielo.brscienceopen.comscielo.br
In a study on the hydrolysis of the 1,3-dioxolane ketal of isatin, the use of p-sulfonic acid-calix arene (2.5 mol%) under microwave irradiation at 160 °C in water resulted in over 96% conversion in just 10 minutes. scielo.brscienceopen.com This is significantly faster than conventional heating methods. The catalyst, being water-soluble, could be easily separated from the organic product and reused for multiple cycles without a significant loss in activity. scielo.brscienceopen.com
Table: Comparison of Deprotection Methods for 1,3-Dioxolane Ketal of Isatin
| Method | Catalyst | Conditions | Time | Conversion |
|---|---|---|---|---|
| Conventional Heating | p-Toluenesulfonic acid | Reflux in water | 5 h | >96% |
| Microwave-Assisted | p-Sulfonic acid-calix arene | 160 °C in water | 10 min | >96% |
| Microwave-Assisted | p-Sulfonic acid-calix arene | 160 °C in water | 5 min | 73% (for 5-methyl-isatin ketal) |
| Microwave-Assisted | p-Sulfonic acid-calix arene | 160 °C in water | 40 min | 80% (for 5-nitro-isatin ketal) |
Data sourced from Barbosa et al. (2022) scielo.brscienceopen.com
Rearrangement Pathways and Dimerization in Dioxolane Systems
Under certain conditions, 1,3-dioxolane systems can undergo rearrangement reactions. The Petasis-Ferrier rearrangement, for example, involves the transformation of enol acetals into tetrahydrofurans and tetrahydropyrans, promoted by Lewis acids. pku.edu.cn While this specific rearrangement may not be directly applicable to 2-undecyl-1,3-dioxolane, it highlights the potential for skeletal reorganization in related systems.
Dimerization of dioxolane-containing molecules has also been observed. For instance, gramicidin (B1672133) A molecules have been covalently linked via a dioxolane ring to form dimers that function as ion channels. nih.gov In other cases, the reaction of epoxides in the presence of acid catalysts can lead to the formation of dioxane and dioxolane dimers. acs.org The intermolecular hydrative dimerization of alkynes has also been shown to be influenced by the presence of a 1,3-dioxolane group on the aryl ring of the starting material. researchgate.net Furthermore, fused 1,3-dioxole (B15492876) systems have been synthesized through the oxidative self-condensation of acetophenones. acs.org
Iv. Advanced Spectroscopic Characterization and Analytical Quantification of 2 Undecyl 1,3 Dioxolane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Undecyl-1,3-dioxolane in solution. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum can be divided into characteristic regions corresponding to the protons on the undecyl chain and the dioxolane ring.
Dioxolane Ring Protons: The protons of the 1,3-dioxolane (B20135) ring exhibit characteristic chemical shifts. The methine proton at the C2 position (H-2), being an acetal (B89532) proton situated between two oxygen atoms, is the most downfield signal of the non-aromatic protons, typically appearing as a triplet. The four protons on the C4 and C5 positions of the dioxolane ring (H-4/H-5) are chemically equivalent in an unsubstituted ring and usually appear as a multiplet.
Undecyl Chain Protons: The long aliphatic undecyl chain gives rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (-CH₃) protons appear as a triplet at the highest field. The methylene (B1212753) (-CH₂-) groups adjacent to the terminal methyl and the dioxolane ring have distinct chemical shifts, while the remaining bulk of the methylene protons in the middle of the chain overlap to form a broad multiplet.
The predicted chemical shifts for the key protons of this compound are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Dioxolane) | ~4.8 - 5.0 | Triplet (t) | ~5.0 |
| H-4, H-5 (Dioxolane) | ~3.9 - 4.1 | Multiplet (m) | - |
| α-CH₂ (Undecyl) | ~1.6 - 1.7 | Multiplet (m) | - |
| Bulk -(CH₂)₉- (Undecyl) | ~1.2 - 1.4 | Broad Multiplet | - |
| Terminal -CH₃ (Undecyl) | ~0.8 - 0.9 | Triplet (t) | ~7.0 |
Predicted data based on analogous 2-alkyl-1,3-dioxolane structures.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. mdpi.com In proton-decoupled ¹³C NMR, each carbon signal appears as a single line, simplifying the spectrum and allowing for the counting of non-equivalent carbon atoms.
Dioxolane Ring Carbons: The acetal carbon (C-2) is highly deshielded due to the two adjacent oxygen atoms and appears significantly downfield. The C-4 and C-5 carbons of the dioxolane ring are equivalent and resonate at a higher field.
Undecyl Chain Carbons: The carbons of the undecyl chain appear in the aliphatic region of the spectrum. The chemical shifts vary slightly depending on their position relative to the end of the chain and the dioxolane ring. The terminal methyl carbon is the most upfield signal.
The following table details the predicted chemical shifts for the carbon atoms of this compound.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C-2 (Dioxolane) | ~102 - 104 |
| C-4, C-5 (Dioxolane) | ~64 - 66 |
| α-C (Undecyl) | ~34 - 36 |
| Bulk -(CH₂)₉- (Undecyl) | ~22 - 32 |
| Terminal -CH₃ (Undecyl) | ~14 |
Predicted data based on analogous 2-alkyl-1,3-dioxolane structures. clockss.org
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the H-2 proton and the adjacent α-CH₂ protons of the undecyl chain. It would also map the connectivity of all the methylene groups along the alkyl chain, starting from the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. mdpi.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra. mdpi.com For example, the triplet at ~4.9 ppm would show a cross-peak with the carbon signal at ~103 ppm, confirming their assignment as the H-2/C-2 pair.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons, regardless of whether they are connected through bonds. beilstein-journals.org In a rigid molecule, NOESY helps determine stereochemistry. For a flexible molecule like this compound, it can confirm through-space interactions, such as between the H-2 proton of the dioxolane ring and the α-CH₂ protons of the undecyl chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Different ionization methods can be employed to generate ions and study their fragmentation patterns.
EI-MS is a "hard" ionization technique that bombards the molecule with high-energy electrons, typically causing extensive fragmentation. chemguide.co.uk The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For 2-alkyl-1,3-dioxolanes, the molecular ion ([M]⁺) may be weak or absent. libretexts.org The primary fragmentation pathway involves the cleavage of the alkyl chain at the C2-position (α-cleavage), which is a common pathway for ethers and acetals. miamioh.edu Another characteristic fragmentation is the loss of an alkyl radical to form a stable, resonance-stabilized dioxolanyl cation.
The predicted major fragments for this compound in an EI-MS spectrum are shown below.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 228 | [C₁₄H₂₈O₂]⁺ | Molecular Ion (M⁺) |
| 87 | [C₄H₇O₂]⁺ | Loss of undecyl radical (•C₁₁H₂₃) from M⁺ |
| 73 | [C₃H₅O₂]⁺ | Characteristic fragment of 1,3-dioxolane ring |
Predicted data based on fragmentation patterns of homologous 2-alkyl-1,3-dioxolanes. nist.govnist.gov
ESI-MS is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or adducts with other ions (e.g., [M+Na]⁺) with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the compound.
When coupled with a high-resolution mass analyzer such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), the technique is known as HRMS. HRMS can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm). pnnl.govnih.gov This precision allows for the unambiguous determination of the elemental formula of the molecular ion, confirming that the measured mass corresponds to the chemical formula C₁₄H₂₈O₂. researchgate.net For this compound (Molecular Formula: C₁₄H₂₈O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to validate its identity.
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | [C₁₄H₂₉O₂]⁺ | 229.21621 |
| [M+Na]⁺ | [C₁₄H₂₈NaO₂]⁺ | 251.19815 |
Pyrolysis-Field Ionization Mass Spectrometry (Py-F.I.M.S.) for Polymer Characterization
Pyrolysis-Field Ionization Mass Spectrometry (Py-F.I.M.S.) is a powerful technique for the characterization of complex macromolecular structures, including polymers that may incorporate this compound units. This "soft" ionization method is particularly suited for analyzing non-volatile polymers, providing insights into their thermal degradation mechanisms and structural composition.
In a typical Py-F.I.M.S. analysis, the polymer sample is heated rapidly to a high temperature in the absence of oxygen. This process, known as pyrolysis, breaks the polymer down into smaller, volatile fragments. These fragments are then introduced into the ion source of a mass spectrometer where they are ionized by a strong electric field (field ionization). This gentle ionization method minimizes further fragmentation of the thermally generated molecules, meaning the resulting mass spectrum is often a clear representation of the primary pyrolysis products.
For a polymer containing this compound, Py-F.I.M.S. would yield a spectrum of fragments that are characteristic of the repeating units and the linkages between them. Analysis of these fragment masses allows for the reconstruction of the polymer's structure and provides information on its thermal stability. This technique is especially valuable for understanding how the long undecyl side chain influences the polymer's degradation pathways.
Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis
Chromatography is a cornerstone of analytical chemistry, essential for separating this compound from reaction mixtures, assessing its purity, and analyzing its various isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides structural identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.
For qualitative analysis, the mass spectrum of this compound will exhibit a specific fragmentation pattern. Characteristic ions for 1,3-dioxolane structures are often observed, which aids in their identification in complex mixtures such as coffee flavorings. For instance, monitoring for specific key ions can confirm the presence of dioxolane derivatives.
For quantitative analysis, a validated GC-MS method can be developed. Research on the closely related compound 2-n-nonyl-1,3-dioxolane (B1664093) has demonstrated the utility of stable-isotope dilution GC-MS for its determination in serum. This approach involves using a labeled internal standard ([13C2]SEPA) and monitoring specific ions in electron ionization (EI) mode. A similar methodology could be readily adapted for the precise and accurate quantification of this compound. The method demonstrated a lower limit of quantitation of 0.25 ng/ml with high accuracy and precision.
| Parameter | Value |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (example) | m/z 73 (for quantitation), other characteristic fragments |
| Internal Standard | Stable-isotope labeled analog (e.g., [13C]-2-undecyl-1,3-dioxolane) |
| Lower Limit of Quantitation | Potentially sub-ng/ml level |
High-Performance Liquid Chromatography (HPLC) for Chiral Purity Determination
When this compound is synthesized from chiral precursors, it can exist as a mixture of enantiomers or diastereomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most popular and effective method for separating these stereoisomers and determining the chiral purity of the product.
The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for this purpose. Research has reported the successful synthesis of chiral 1,3-dioxolanes with long alkyl chains (C11-C13) where the enantiomeric excess (ee) was determined by chiral HPLC, confirming values greater than 99%. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is critical for achieving optimal separation.
| Parameter | Description |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Chiralcel OD, Chiralpak AD |
| Mobile Phase | Typically Normal Phase (e.g., Hexane/Isopropanol mixture) |
| Detector | UV Detector |
| Application | Determination of enantiomeric excess (ee %) and chiral purity |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers that incorporate the this compound monomer. GPC separates polymer molecules based on their hydrodynamic volume in solution, not their molecular weight directly. Larger molecules elute from the chromatography column faster than smaller molecules because they are excluded from the pores of the stationary phase packing material.
By calibrating the GPC system with polymer standards of known molecular weight (e.g., polystyrene), a calibration curve relating elution time to molecular weight can be constructed. This allows for the determination of key parameters of a polymer sample containing this compound, including:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Polydispersity index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution.
Studies on poly(dioxolane) have utilized GPC in tetrahydrofuran (B95107) (THF) to determine molecular weights up to 2000 kDa, demonstrating the technique's applicability to this class of polymers. The PDI values for such polymers typically range from 1.6 to 2.2 due to side reactions like transacetalization.
| Parameter | Information Provided |
| Mn (Number-average MW) | Average molecular weight based on the number of polymer chains. |
| Mw (Weight-average MW) | Average molecular weight biased towards heavier polymer chains. |
| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution. |
Infrared (IR) and Other Vibrational Spectroscopies for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond (e.g., C-H, C-O, C-C) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be characterized by several key absorption bands:
C-H Stretching (Alkyl): Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the long undecyl chain and the methylene groups on the dioxolane ring.
C-O Stretching (Acetal/Ether): Strong and distinct bands in the 1000-1300 cm⁻¹ region. Cyclic acetals like 1,3-dioxolane show characteristic C-O-C stretching vibrations. Specifically, bands around 1143, 1023, 918, and 865 cm⁻¹ have been reported for dioxolanes.
C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to the scissoring and bending vibrations of the CH₂ groups.
Vibrational spectroscopy, including both IR and Raman techniques, provides a rapid and non-destructive method to confirm the presence of the dioxolane ring and the long alkyl chain, verifying the compound's identity. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to simulate the vibrational spectra and aid in the precise assignment of observed bands.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch | 2850-2960 | Alkane (Undecyl chain, Dioxolane CH₂) |
| C-H Bend | 1350-1470 | Alkane (Undecyl chain, Dioxolane CH₂) |
| C-O-C Stretch | 1000-1200 | Acetal (Dioxolane ring) |
Quantitative Analytical Methodologies for Dioxolane-Based Compounds
Developing robust quantitative methods is crucial for quality control, stability studies, and determining the concentration of dioxolane-based compounds in various matrices. Chromatographic techniques are typically the methods of choice due to their high sensitivity and selectivity.
GC-MS with Isotope Dilution: As detailed in section 4.3.1, GC-MS with a stable isotope-labeled internal standard is a "gold standard" quantitative technique. It corrects for variations in sample preparation and instrument response, providing high accuracy and precision for compounds like this compound.
GC-FID: For routine quality control where structural confirmation is not required for every sample, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be employed. After initial identification by GC-MS, the FID provides excellent quantitative performance over a wide linear range. This method has been validated for the determination of 1,3-dioxolane in workplace air.
HPLC-UV/RI: Quantitative HPLC methods can be developed using either a UV detector (if the molecule contains a chromophore) or a Refractive Index (RI) detector. The method involves creating a calibration curve by plotting the peak area of known concentrations of a pure this compound standard against their concentrations. The concentration of an unknown sample can then be determined from this curve. This is particularly useful for quantifying enantiomers after chiral separation.
The selection of the appropriate quantitative methodology depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Stable-Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) for High-Precision Quantification
Stable-isotope dilution (SID) coupled with gas chromatography-mass spectrometry (GC-MS) represents a gold standard for the accurate quantification of organic molecules. This method's high precision is achieved by using a stable-isotope-labeled version of the analyte as an internal standard. For the analysis of this compound, a synthesized standard such as [¹³C₂]-2-undecyl-1,3-dioxolane would be added to the sample at a known concentration at the earliest stage of sample preparation.
The methodology is analogous to that developed for similar long-chain alkyl dioxolanes, such as 2-n-nonyl-1,3-dioxolane. nih.gov The process involves the extraction of the analyte and the internal standard from the sample matrix, often using solid-phase extraction (SPE), followed by analysis via GC-MS. nih.gov During MS detection, electron ionization (EI) is a highly effective method. nih.gov Quantification is achieved by monitoring a characteristic fragment ion of the native compound and the corresponding mass-shifted ion from the isotopic standard. For the dioxolane moiety, the fragment ion at a mass-to-charge ratio (m/z) of 73 is typically prominent and suitable for monitoring. nih.gov
The ratio of the response of the analyte to the internal standard is used to calculate the concentration, which corrects for variations in sample preparation and instrument response, leading to high accuracy and precision. Research on a related compound demonstrated a lower limit of quantitation (LLOQ) of 0.25 ng/ml with intra- and inter-assay accuracy and precision of less than or equal to 7.5%. nih.gov
| Parameter | Description | Example Value/Setting | Reference |
|---|---|---|---|
| Internal Standard | Stable-isotope labeled analogue of the analyte. | [¹³C₂]-2-undecyl-1,3-dioxolane | nih.gov |
| Ionization Mode | Method used to ionize the compound in the MS source. | Electron Ionization (EI) | nih.gov |
| Monitored Ions (m/z) | Mass-to-charge ratios of fragment ions selected for quantification. | m/z 73 (analyte) and m/z 75 (internal standard) | nih.gov |
| Quantification Limit | The lowest concentration of an analyte that can be reliably quantified. | 0.25 ng/ml | nih.gov |
| Accuracy & Precision | Closeness of measurements to the true value and to each other. | ≤ 7.5% | nih.gov |
Gas Chromatography with Flame Ionization Detection (GC-FID) for Trace Analysis
Gas chromatography with a flame ionization detector (GC-FID) is a widely used and robust technique for the quantitative analysis of volatile and semi-volatile organic compounds, making it well-suited for the trace analysis of this compound. ufl.eduscioninstruments.commeasurlabs.com The principle of GC-FID involves the separation of components in a mixture using a capillary column, followed by detection via a hydrogen-air flame. scioninstruments.com As the separated this compound elutes from the column and combusts in the flame, it produces ions. scioninstruments.com These ions generate a small electrical current that is measured by an electrode; the signal is directly proportional to the amount of carbon atoms entering the flame, allowing for sensitive quantification. scioninstruments.com
For analysis, a sample containing this compound would be dissolved in a suitable low-boiling-point solvent and injected into the heated inlet of the gas chromatograph, where it vaporizes. measurlabs.combuffalo.edu In cases of air monitoring, a validated method for the parent compound 1,3-dioxolane involves drawing a defined volume of air through a sorbent tube (e.g., Chromosorb 106) to trap the analyte, which is then thermally desorbed onto the GC column. uzh.ch Quantitative evaluation is performed by creating a multiple-point calibration curve from standards of known concentrations. uzh.ch
| Parameter | Description | Typical Setting | Reference |
|---|---|---|---|
| Column Type | Stationary phase used for separation. A non-polar or mid-polar column is suitable. | e.g., Dimethylpolysiloxane or Trifluoropropyl stationary phase | buffalo.edu |
| Inlet Temperature | Temperature at which the sample is vaporized. | 250 °C | nih.gov |
| Oven Temperature Program | Temperature ramp used to elute compounds from the column. | Initial temp 25-50°C, ramp to 250-300°C | buffalo.edunih.gov |
| Detector Temperature | Temperature of the flame ionization detector. | 280-300 °C | nih.gov |
| Carrier Gas | Inert gas used to move the sample through the column. | Helium or Hydrogen | ufl.edubuffalo.edu |
| Detection Limit | The lowest amount of analyte that can be detected. | < 1 ng | buffalo.edu |
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Chemical Characterization
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to obtain detailed chemical information from the outermost 1-2 nanometers of a material's surface. lucideon.com This makes it exceptionally useful for characterizing the surface presence, distribution, or contamination of a compound like this compound on a solid substrate. nih.gov The technique operates by bombarding the sample surface with a pulsed beam of primary ions (e.g., Bi⁺ or Ga⁺). lucideon.comcarleton.edu This impact causes molecules and molecular fragments from the surface to be sputtered into the vacuum as secondary ions. carleton.edujordilabs.com
These ejected secondary ions are then accelerated into a "time-of-flight" analyzer. Ions with a lower mass travel faster and reach the detector sooner than heavier ions, allowing for the separation of ions based on their mass-to-charge ratio with very high mass resolution. lucideon.com This high resolution enables the accurate determination of the elemental and molecular composition of the surface, including the empirical formulae of unknown species. lucideon.com TOF-SIMS can be operated in several modes, including generating a mass spectrum from a specific area, creating chemical maps that show the lateral distribution of specific molecules, or performing depth profiles to analyze the chemical composition as a function of depth. carleton.edu This versatility allows for the unequivocal identification and mapping of this compound on a surface with sub-micron lateral resolution and detection sensitivity in the parts-per-million (ppm) range. lucideon.comcarleton.edu
| Capability | Description | Typical Performance | Reference |
|---|---|---|---|
| Analytical Depth | The depth from the surface from which chemical information is obtained. | Uppermost 1-2 nm | lucideon.com |
| Detection Sensitivity | The minimum concentration that can be detected. | ppm range for most elements/species | lucideon.comjordilabs.com |
| Mass Range | The range of masses that can be detected. | 0 - 10,000 amu | carleton.edu |
| Mass Resolution | Ability to distinguish between ions of very similar mass. | High (e.g., 0.00x amu accuracy) | carleton.edujordilabs.com |
| Spatial Resolution | The smallest feature size that can be resolved in a chemical image. | Sub-micron | lucideon.com |
| Analysis Modes | Different ways data can be acquired. | Surface spectroscopy, chemical imaging, depth profiling | carleton.edu |
Vi. Polymerization Studies Involving 1,3 Dioxolanes and 2 Undecyl 1,3 Dioxolane Derivatives
Mechanisms of Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxolane (B20135)
The polymerization of 1,3-dioxolane (DXL) predominantly proceeds through a cationic ring-opening polymerization (CROP) mechanism. This process is reversible due to the relatively low ring strain of the five-membered cyclic acetal (B89532). researchgate.net The cationic polymerization of acetals like 1,3-dioxolane is known to be susceptible to the formation of cyclic structures alongside linear polymer chains. rsc.org
Cationic polymerization is initiated by electrophilic agents, including Lewis acids and compounds capable of generating carbocations. pslc.ws For the CROP of 1,3-dioxolane, a variety of initiators have been explored.
Lewis Acids: Lewis acids such as AlCl₃, SnCl₄, BF₃, and TiCl₄ are common initiators, often requiring a co-initiator like water or an organic halogen compound to generate the initiating cation. pslc.ws For instance, the combination of SnCl₄ and water can initiate the polymerization of styrene, a process analogous to the initiation in some CROP systems. pslc.ws In the context of electrolytes for lithium metal batteries, the Lewis acid PF₅, derived from the decomposition of LiPF₆ salt, can act as an initiator for the in situ polymerization of 1,3-dioxolane. researchgate.netnsf.gov The lone pair of electrons on the oxygen atom of the dioxolane molecule interacts with the Lewis acid, leading to the formation of an oxonium ion that starts the polymerization process. nsf.gov Other Lewis acids like BF₃·O(Et)₂, Al(OTf)₃, and silver hexafluoroantimonate have also been utilized. researchgate.netrsc.org
Other Initiators: Protonic acids like triflic acid (CF₃SO₃H) and perchloric acid (HClO₄) are effective initiators. acs.orgresearchgate.net Triflic anhydride has been shown to allow for control over the molecular weight of the resulting polymer. researchgate.netcdnsciencepub.com Carbenium hexafluoroantimonate salts, while effective for tetrahydrofuran (B95107) polymerization, have been found to be less satisfactory for cyclic acetals. researchgate.netcdnsciencepub.com Additionally, solid acid catalysts like Maghnite-H+, a proton-exchanged montmorillonite clay, have been successfully used to catalyze the CROP of 1,3-dioxolane. researchgate.netorientjchem.org
A summary of various initiators for 1,3-dioxolane polymerization is presented below.
Table 1: Initiators for Cationic Ring-Opening Polymerization of 1,3-Dioxolane| Initiator Type | Examples | Co-initiator (if required) | Reference |
|---|---|---|---|
| Lewis Acids | PF₅ (from LiPF₆), BF₃·O(Et)₂, Al(OTf)₃, SnCl₄, AlCl₃ | H₂O | pslc.wsresearchgate.netresearchgate.netrsc.org |
| Protonic Acids | Triflic acid (CF₃SO₃H), Perchloric acid (HClO₄) | Not typically required | acs.orgresearchgate.net |
| Other Cationic Initiators | Triflic anhydride, Carbenium hexafluoroantimonate salts | Not typically required | researchgate.netcdnsciencepub.com |
| Solid Acid Catalysts | Maghnite-H+ (proton-exchanged montmorillonite) | Not typically required | orientjchem.org |
Once initiated, the propagation in CROP of 1,3-dioxolane involves the nucleophilic attack of a monomer molecule on the active cationic chain end, which is typically a tertiary oxonium ion. This results in the opening of the dioxolane ring and the addition of the monomer unit to the growing polymer chain.
However, the process is complicated by side reactions:
Transacetalization: This is a significant chain transfer reaction in the CROP of cyclic acetals. escholarship.org It involves the attack of the active center on an oxygen atom of another polymer chain, leading to scrambling of the chains, a broadening of the molecular weight distribution (Dispersity values often range from 1.6 to 2.2), and can result in the formation of cyclic oligomers. researchgate.netescholarship.org While it can complicate achieving controlled polymerization, transacetalization can also be advantageous in the synthesis of ultra-high-molecular-weight polymers by reactivating "dead" polymer chains. escholarship.org
Cyclization: The growing polymer chain can "bite back," leading to the formation of cyclic oligomers. This is a common feature in the cationic polymerization of acetals. rsc.org Detailed characterization using techniques like gel permeation chromatography and mass spectrometry has confirmed the presence of these cyclic structures. rsc.org
The competition between chain growth and these side reactions is a key factor determining the final polymer structure and molecular weight.
The in situ polymerization of 1,3-dioxolane is particularly relevant in the field of lithium metal batteries, where it can form a protective solid electrolyte interphase (SEI) on the lithium anode. researchgate.net
Role of Salt Anion: In electrolytes containing LiPF₆, the PF₆⁻ anion can partially decompose to form the Lewis acid PF₅. researchgate.netnsf.gov This PF₅ then initiates the ring-opening polymerization of the 1,3-dioxolane solvent, forming a poly(1,3-dioxolane) (PDOL) network. researchgate.netnsf.gov This polymer-like organic layer contributes to a more stable SEI, suppressing side reactions and inhibiting lithium dendrite growth. researchgate.net
Film-Forming Additives: The introduction of specific additives can promote the polymerization and enhance the properties of the resulting polymer electrolyte. For example, tris(hexafluoroisopropyl) borate (THB) can act as a film-forming Lewis acid additive, promoting the dissociation of lithium salts and restricting the movement of anions, which increases the Li⁺ transference number and improves cycling stability. rsc.org
Plasticizers: While pure PDOL electrolytes have good compatibility with lithium metal, their electrochemical window can be limited. nih.gov Incorporating high-voltage stable plasticizers like fluoroethylene carbonate and succinonitrile into the polymer network can expand this window and improve ionic conductivity. nih.gov
Copolymerization Strategies for 1,3-Dioxolane with Various Monomers
Copolymerization is a key strategy to tailor the properties of poly(1,3-dioxolane). By incorporating other monomers, properties such as thermal stability, crystallinity, and mechanical performance can be modified.
Copolymerization with 1,3,5-Trioxane (TOX): This is a common approach to synthesize polyoxymethylene (POM) copolymers. tandfonline.com The incorporation of oxyethylene units from 1,3-dioxolane into the polyoxymethylene chain disrupts the continuous C-O sequence, which significantly enhances the thermal stability of the polymer by preventing the "unzipping" depolymerization that is characteristic of POM homopolymers. tandfonline.com This random acetal copolymer can be synthesized via bulk polymerization using catalysts like phosphotungstic acid. tandfonline.com
Copolymerization with Styrene: 1,3-Dioxolane can be copolymerized with vinyl monomers like styrene using a cationic initiator such as Maghnite-H+. orientjchem.org This results in a copolymer that incorporates both acetal and vinyl repeating units, potentially offering a combination of properties from both polymer types.
Copolymerization with Cyclic Ethers and Esters: Cationic ring-opening copolymerization of 1,3-dioxolane and its derivatives (like 1,3-dioxepane) with other cyclic ethers is possible. researchgate.netmdpi.com However, attempts to create block copolymers of two different cyclic acetals can be thwarted by transacetalization reactions that lead to a randomized monomer sequence. researchgate.netcdnsciencepub.com Copolymerization with 1,3-dioxolan-4-ones has also been explored, proceeding via an activated monomer mechanism. acs.org
Depolymerization Kinetics and Chemical Recyclability of Poly(1,3-dioxolane)
A key advantage of poly(1,3-dioxolane) is its chemical recyclability. The polymerization is reversible, and under certain conditions, the polymer can be efficiently depolymerized back to its monomer. researchgate.net
Mechanism of Depolymerization: Depolymerization is essentially the reverse of polymerization and can be initiated by heat or the presence of an acid catalyst. researchgate.netcornell.edu The process can proceed via an "unzipping" mechanism from the chain ends.
Conditions for Depolymerization: The polymer is stable at high temperatures (upwards of 300 °C) but depolymerizes at relatively low temperatures (below 150 °C) in the presence of an acid catalyst. cornell.edu This allows for controlled depolymerization without significant degradation of the monomer.
High Monomer Recovery: Studies have demonstrated very high recovery rates of the 1,3-dioxolane monomer. For instance, depolymerization of ultra-high-molecular-weight pDXL (1656 kDa) using a nonvolatile polymer-supported acid catalyst (Dowex-50) at 150 °C resulted in a 93% recovery of the DXL monomer. escholarship.orgnsf.gov Even when mixed with other common plastics like PET, PE, and polystyrene, the DXL monomer can be recovered with high purity (96%), showcasing the potential for recycling from mixed plastic waste. cornell.edu This process of chemical recycling to monomer (CRM) allows for a closed-loop system where the recovered monomer can be repolymerized into a pristine polymer. escholarship.orgnsf.gov
Structural Analysis of Dioxolane-Derived Polymers and Oligomers
A variety of analytical techniques are employed to characterize the structure of polymers and oligomers derived from 1,3-dioxolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for confirming the polymer structure. orientjchem.orgtandfonline.com For copolymers, NMR can be used to determine the composition and sequence distribution of the different monomer units in the polymer chain. tandfonline.com For example, in TOX/DXL copolymers, ¹H NMR can identify the independent oxyethylene units within the main oxymethylene chain. tandfonline.com
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (dispersity, Đ) of the polymer. escholarship.org It is crucial for monitoring the progress of polymerization and understanding the effects of side reactions like transacetalization, which typically leads to broader distributions. escholarship.org
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are powerful for detailed structural analysis, especially for identifying the presence of cyclic oligomers and different end-groups on the polymer chains. rsc.org
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). orientjchem.org This provides insight into the polymer's crystallinity and processing characteristics. For example, in copolymers, DSC has shown that crystallinity tends to decrease as the comonomer content increases. tandfonline.com
These analytical methods provide a comprehensive picture of the polymer's macro- and microstructure, which is essential for relating synthesis conditions to the final material properties.
Synthesis and Characterization of Ultra-High-Molecular-Weight Poly(1,3-dioxolane)
The synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL) represents a significant advancement in the field of chemically recyclable thermoplastics, offering a material with enhanced mechanical properties comparable to those of ultra-high-molecular-weight polyethylene (UHMWPE). acs.orgnih.gov The primary method for achieving these high molecular weights is through the cationic ring-opening polymerization (CROP) of 1,3-dioxolane (DXL). escholarship.org
Recent research has focused on developing new polymerization methods that utilize metal-free and economically viable initiators to produce UHMW pDXL with molecular weights exceeding 1000 kDa. acs.orgnih.gov This approach aims to improve the sustainability and mechanical performance of the resulting polymer. acs.org
One successful strategy involves a reversible-deactivation cationic ring-opening polymerization (RD-CROP) system. escholarship.org Earlier iterations of this system were capable of producing pDXL with molecular weights up to 220 kDa. escholarship.orgnsf.gov Further refinements have led to the synthesis of pDXL with significantly higher molecular weights.
Key to achieving ultra-high molecular weights is the meticulous control of the polymerization conditions to minimize unwanted initiation and chain transfer events. escholarship.org The presence of trace amounts of water can lead to the formation of protic impurities that interfere with the polymerization process. The use of a proton trap during polymerization has been shown to be effective in scavenging these acidic species, allowing for a more controlled reaction and leading to higher molecular weights. escholarship.org
The cationic polymerization of 1,3-dioxolane can be initiated by various acid catalysts. Polystyrene sulfonic acid resin, for instance, has been demonstrated to be an effective initiator for the bulk polymerization of 1,3-dioxolane at temperatures ranging from 0 to 50°C. tandfonline.com Other initiators, such as Meerwein salts, have also been investigated and have produced pDXL with molecular weights up to 98.7 kDa. escholarship.org However, the molecular weights of the polymers produced with these initiators were not always predictable by the amount of initiator used. escholarship.org
The characterization of UHMW pDXL confirms its enhanced mechanical properties. For example, a 1656 kDa sample of pDXL can withstand more than three times the amount of stress before failure compared to an 82 kDa sample. escholarship.orgnsf.gov This demonstrates the significant improvement in performance achieved by increasing the polymer's molecular weight into the ultra-high range.
Furthermore, a crucial aspect of UHMW pDXL is its chemical recyclability. It has been demonstrated that UHMW pDXL can be depolymerized back to its monomer, 1,3-dioxolane, with high recovery rates. escholarship.orgescholarship.orgnsf.gov For instance, a 5.00 g sample of 1656 kDa pDXL was successfully depolymerized using a nonvolatile polymer-supported acid catalyst, achieving a 93% recovery of the DXL monomer. escholarship.orgnsf.gov This highlights the potential of UHMW pDXL as a sustainable material that can be part of a closed-loop recycling system. acs.orgnih.gov
The table below summarizes the results of different polymerization methods for producing poly(1,3-dioxolane), highlighting the progression towards achieving ultra-high molecular weights.
| Entry | Initiator System | Molecular Weight (kDa) | Dispersity (Đ) |
| 1 | RD-CROP System | up to 220 | - |
| 2 | Meerwein Salts | up to 98.7 | - |
| 3 | Refined RD-CROP with Proton Trap | > 1000 | - |
| 4 | 1656 kDa Sample | 1656 | - |
| 5 | 82 kDa Sample | 82 | - |
Vii. Structure Activity Relationships Sar in 2 Undecyl 1,3 Dioxolane Derivatives
Correlation Between Undecyl Chain Length and Dioxolane Substituents with Chemical Reactivity
The chemical reactivity of 2-undecyl-1,3-dioxolane derivatives is influenced by both the lipophilic undecyl chain and the nature of substituents on the dioxolane ring. While the undecyl group is largely non-reactive, its length and steric bulk can modulate the molecule's interaction with biological targets and its solubility in various media.
The length of the alkyl chain at the 2-position of the 1,3-dioxolane (B20135) ring can significantly impact the biological activity of the molecule. Studies on analogous compounds, such as cannabimimetic indoles, have shown that the N-1 alkyl side chain length is a critical determinant for receptor binding affinity. nih.gov In one study, optimal binding to both CB1 and CB2 receptors was observed with a five-carbon side chain, with a dramatic decrease in binding when the chain was extended to a heptyl group. nih.gov This suggests that for this compound derivatives, the eleven-carbon chain likely plays a crucial role in establishing favorable hydrophobic interactions with target proteins.
Furthermore, computational studies on other heterocyclic compounds have indicated that while increasing the length of an alkyl chain does not significantly affect the geometry or the chemical reactivity descriptors of the molecule, it does impact properties like solvation energy. nih.gov As the alkyl chain lengthens, the molecule becomes more lipophilic, leading to decreased solubility in aqueous media. nih.gov
Substituents on the 1,3-dioxolane ring itself can have a profound effect on the molecule's chemical reactivity and biological profile. For instance, the introduction of different substituents on the quaternary and tertiary nitrogen of 2,2-diphenyl- nih.govresearchgate.net-dioxolan-4-ylmethyl-dimethylamine analogues was found to affect their affinity and selectivity for muscarinic receptor subtypes. [cite: 1-1] Specifically, an ethyl substituent improved affinity at all three subtypes (M1, M2, and M3), whereas a phenethyl substituent conferred greater selectivity for M3 sites. [cite: 1-1]
The following table summarizes the influence of structural modifications on the properties of 1,3-dioxolane derivatives, providing insights into the potential behavior of substituted 2-undecyl-1,3-dioxolanes.
| Structural Modification | Observed Effect | Implication for this compound Derivatives |
| Variation in alkyl chain length at the 2-position | Optimal length required for high-affinity receptor binding; increased length leads to decreased aqueous solubility. nih.govnih.gov | The undecyl chain is likely a key determinant for target interaction and pharmacokinetic properties. |
| Introduction of substituents on the dioxolane ring | Can modulate receptor affinity and selectivity. [cite: 1-1] | Substituents on the 4 and 5 positions of the dioxolane ring could fine-tune the biological activity and selectivity of this compound analogues. |
Stereochemical Influence on Molecular Recognition and Transformation Pathways
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of this compound derivatives. The presence of chiral centers in the dioxolane ring can lead to different enantiomers or diastereomers, which may exhibit distinct interactions with chiral biological macromolecules such as enzymes and receptors.
The synthesis of enantiomerically pure 1,3-dioxolanes is an area of active research, as different stereoisomers can have vastly different pharmacological effects. nih.govresearchgate.net For example, (+)-cis-dioxolane is a known muscarinic acetylcholine receptor agonist. The synthesis of new chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee) has been reported, underscoring the importance of stereochemical control in designing biologically active molecules. nih.govresearchgate.net
The stereochemical configuration can influence how a molecule fits into the binding site of a protein, affecting the strength and type of intermolecular interactions. This, in turn, dictates the molecule's efficacy and selectivity. In the context of this compound, if the dioxolane ring is substituted, the resulting stereoisomers could have different affinities for a particular biological target.
Moreover, stereochemistry can influence the metabolic fate of a molecule. Enzymes involved in drug metabolism are often stereoselective, meaning they may metabolize one stereoisomer more rapidly than another. This can lead to differences in the pharmacokinetic profiles and duration of action between stereoisomers.
The table below illustrates the importance of stereochemistry in the activity of 1,3-dioxolane derivatives.
| Stereochemical Aspect | Influence on Molecular Properties | Potential Impact on this compound Derivatives |
| Presence of chiral centers | Leads to the existence of stereoisomers (enantiomers and diastereomers). nih.govresearchgate.net | Substituted this compound derivatives could exist as multiple stereoisomers, each with a unique biological activity profile. |
| Enantiomeric purity | Different enantiomers can exhibit distinct biological activities and metabolic pathways. nih.govresearchgate.net | The therapeutic potential of chiral this compound derivatives would depend on the activity of the specific enantiomer. |
| Diastereoselectivity | The spatial arrangement of substituents can affect binding to target macromolecules. | The relative configuration of substituents on the dioxolane ring would be critical for optimizing molecular recognition. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Dioxolane Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. For 1,3-dioxolane analogues, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to develop predictive models for various biological activities.
These models are built by correlating the physicochemical properties (descriptors) of a set of molecules with their known biological activities. The resulting models can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective analogues.
For example, 3D-QSAR studies have been successfully applied to a series of α1A-adrenoceptor antagonists, leading to the development of statistically significant CoMFA and CoMSIA models. researchgate.net These models were based on a training set of 32 ligands and were able to predict the activity of new compounds. researchgate.net Similarly, 3D-QSAR models have been generated for 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives as modulators of multidrug resistance. researchgate.net These models have helped to identify the key structural features required for activity, such as the presence of hydrophobic groups and hydrogen bond acceptors. researchgate.net
In the context of this compound analogues, QSAR modeling could be a valuable tool for:
Predicting the biological activity of novel derivatives with different substituents on the dioxolane ring or modifications to the undecyl chain.
Identifying the key molecular features that contribute to the desired activity.
Guiding the synthesis of new compounds with improved potency and selectivity.
The following table provides an overview of the application of QSAR modeling to dioxolane analogues.
| QSAR Model Type | Application | Key Findings for Dioxolane Analogues |
| 3D-QSAR (CoMFA, CoMSIA) | Predicting the binding affinities of cannabinoid ligands. uoa.gr | Development of pharmacophore models for CB1 and CB2 receptors based on a potent cannabinoid ligand with a 1,3-dithiolane group, which is analogous to the 1,3-dioxolane ring. uoa.gr |
| 3D-QSAR | Modeling α1-adrenoceptor antagonists. researchgate.net | Statistically significant models were established, indicating a strong correlation between the 3D structure and biological activity. researchgate.net |
| 3D-QSAR | Understanding modulators of P-glycoprotein function to overcome multidrug resistance. researchgate.net | Pharmacophore models identified key features for activity, including hydrophobes and hydrogen bond acceptors. researchgate.net |
Viii. Environmental Fate and Degradation Pathways of 2 Undecyl 1,3 Dioxolane Analogues
Biodegradation Pathways in Aquatic and Terrestrial Environments
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many synthetic chemicals. For 2-undecyl-1,3-dioxolane, biodegradation is expected to involve the enzymatic attack on both the undecyl side chain and the dioxolane ring.
The long alkyl (undecyl) chain of the molecule is a likely point of initial microbial attack. The biodegradation of long-chain alkanes is a well-studied process in both aerobic and anaerobic environments. Under aerobic conditions, the terminal methyl group of the alkyl chain is typically oxidized by monooxygenase enzymes to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid (lauric acid in this case). The resulting fatty acid can then be degraded through the β-oxidation pathway, where the alkyl chain is shortened by two-carbon units in each cycle.
While specific studies on the biodegradation of this compound are lacking, the degradation of the undecyl chain would likely produce intermediates with shorter alkyl chains attached to the dioxolane ring. The ultimate fate of the dioxolane ring itself under microbial influence is less clear from the available literature. However, studies on the anaerobic biodegradation of the related compound 1,4-dioxane (B91453) have shown that it can be degraded, albeit slowly, by certain microbial consortia nih.gov. It is plausible that microorganisms capable of degrading the undecyl chain could co-metabolically break down the dioxolane ring, or that specialized microorganisms could utilize the ring structure as a carbon source.
Table 2: Potential Biodegradation Steps for this compound
| Step | Process | Description |
| 1 | Initial Oxidation of Undecyl Chain | The terminal methyl group of the undecyl chain is oxidized to a carboxylic acid. |
| 2 | β-Oxidation | The resulting fatty acid chain is sequentially shortened by two-carbon units. |
| 3 | Dioxolane Ring Cleavage | The 1,3-dioxolane (B20135) ring is opened, potentially through hydrolytic or oxidative enzymatic action. |
| 4 | Mineralization | The breakdown products are ultimately converted to carbon dioxide, water, and biomass. |
Environmental Transport and Distribution of Dioxolane Compounds
The environmental transport and distribution of this compound are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a fragrance ingredient, it is likely to be released into the environment primarily through wastewater from the use of personal care and household products womensvoices.org.
Given its long alkyl chain, this compound is expected to have a relatively low water solubility and a high Kow, indicating a tendency to partition from water into organic matter, such as soil, sediment, and biota. This behavior is typical for many fragrance ingredients with similar structures. Once in the aquatic environment, it may adsorb to suspended particles and eventually settle into the sediment. Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant transport pathway.
Monitoring and Field Studies of Dioxolane Concentrations in Environmental Matrices
To date, there is a lack of published monitoring studies that specifically report the concentrations of this compound in environmental matrices such as water, soil, sediment, or biota. While studies have been conducted on the occurrence of other fragrance ingredients and related compounds like 1,4-dioxane in the environment, specific data for this compound is not available.
The absence of monitoring data makes it challenging to assess the environmental exposure levels and potential risks associated with this compound. Future research, including the development of sensitive analytical methods for its detection in complex environmental samples, would be necessary to determine its environmental concentrations and to validate the fate and transport models. Safety assessments for fragrance ingredients are conducted by organizations like the Research Institute for Fragrance Materials (RIFM), which evaluate the potential for human health and environmental effects nih.govnih.govresearchgate.netbedoukian.com. However, publicly available environmental monitoring data for this specific compound remains elusive.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Undecyl-1,3-dioxolane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 2-alkyl-1,3-dioxolanes typically involves acid-catalyzed cyclization of aldehydes with diols. For this compound, a plausible route involves reacting undecyl aldehyde with ethylene glycol in the presence of concentrated sulfuric acid, followed by salting out and distillation . Optimization may include solvent selection (e.g., dioxane for polarity control), temperature modulation (e.g., 80–110°C to balance reaction rate and decomposition), and catalyst screening (e.g., p-toluenesulfonic acid for milder conditions). Purity can be verified via GC-MS or HPLC (as in ).
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR : H NMR should show resonance for the dioxolane ring protons (δ 4.8–5.2 ppm for adjacent oxygen atoms) and the undecyl chain (δ 1.2–1.4 ppm for CH groups) .
- IR Spectroscopy : Peaks at ~1130 cm confirm the dioxolane ring, while absence of carbonyl stretches (e.g., ~1730 cm) rules out ester impurities .
- Mass Spectrometry : Molecular ion peaks at m/z 256.3 (CHO) and fragmentation patterns can validate the structure.
Advanced Research Questions
Q. What mechanistic pathways govern the hydrolysis of this compound under varying pH conditions?
- Methodological Answer : Kinetic studies in water-dioxane or water-DMSO mixtures (as in ) can differentiate between A-1 (acid-catalyzed) and A-S2 (bimolecular electrophilic substitution) mechanisms. For acidic hydrolysis (pH < 3), monitor rate dependence on [H] to identify A-1 behavior. Advanced isotopic labeling (e.g., O in the dioxolane ring) and transition-state modeling via DFT calculations (referencing ) can elucidate bond cleavage patterns.
Q. How do solvent polarity and substituent effects influence the stability of this compound in polymer electrolyte systems?
- Methodological Answer : Stability can be assessed via thermogravimetric analysis (TGA) and impedance spectroscopy in lithium battery electrolytes. Compare with 2-Propyl-1,3-dioxolane (), noting that the undecyl chain may enhance hydrophobicity but reduce ionic conductivity. Computational studies (QSPR or MD simulations) can correlate alkyl chain length with dielectric constant and Li solvation efficiency .
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological Answer : Standardize testing protocols:
- Use saturated solutions in controlled solvents (e.g., hexane, ethanol) at 25°C with agitation.
- Validate via UV-Vis spectroscopy or gravimetric analysis.
- Cross-reference with Hansen solubility parameters (δ, δ, δ) to explain deviations caused by solvent polarity .
Q. What role does this compound play in radical or cationic polymerization systems?
- Methodological Answer : As a monomer, its reactivity can be tested via radical initiators (e.g., AIBN) or cationic catalysts (e.g., BF-OEt). Monitor polymerization kinetics using H NMR to track vinyl group consumption (if applicable) or GPC for molecular weight distribution. Compare with 2-ethenyl-1,3-dioxolane derivatives () to assess steric effects from the undecyl chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
